molecular formula C14H20N2 B3263281 (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole CAS No. 370880-12-9

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B3263281
CAS No.: 370880-12-9
M. Wt: 216.32 g/mol
InChI Key: BYDOZJQQICNGSG-KWCYVHTRSA-N
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Description

(3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole can be achieved through a series of chemical reactions. One common method involves the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . This process typically requires the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, such as pyrroloindolines and quinolines . These compounds share structural similarities with (3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole but differ in their specific functional groups and overall structure.

Uniqueness

What sets (3aS,6aS)-1-(®-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(3aS,6aS)-1-[(1R)-1-phenylethyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-8-7-13-9-15-10-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDOZJQQICNGSG-KWCYVHTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735710
Record name (3aS,6aS)-1-[(1R)-1-Phenylethyl]octahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370880-12-9
Record name (3aS,6aS)-1-[(1R)-1-Phenylethyl]octahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
Reactant of Route 2
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
Reactant of Route 3
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
Reactant of Route 4
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
Reactant of Route 5
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
Reactant of Route 6
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole

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